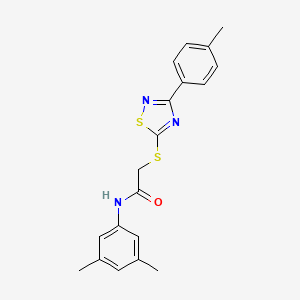

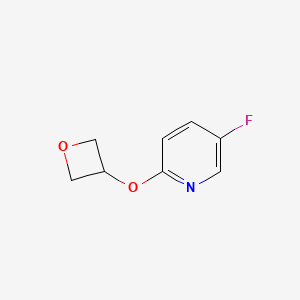

![molecular formula C21H16BrN3O B2592865 4-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide CAS No. 865612-11-9](/img/structure/B2592865.png)

4-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

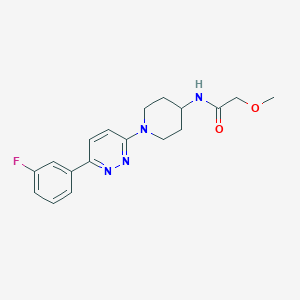

“4-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide” is a chemical compound with the molecular formula C21H16BrN3O . It is a derivative of imidazo[1,2-a]pyridines, which have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, such as “4-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide”, typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis

The molecular structure of “4-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide” consists of a benzamide group attached to an imidazo[1,2-a]pyridine ring via a nitrogen atom . The imidazo[1,2-a]pyridine ring also has a methyl group attached to it .Applications De Recherche Scientifique

Synthesis and Characterization

Research has led to the development of new derivatives through synthesis and characterization processes. One study reported the synthesis and characterization of new derivatives obtained from a similar compound, which was characterized by various analytical techniques such as 1H-NMR, 13C-NMR, FT-IR, and LC-MS analysis. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry (Parameshwar Achugatla, M. Ghashang, S. Guhanathan, 2017).

Biological Evaluation and Applications

Several studies have focused on the biological evaluation of related compounds. For instance, derivatives have been described as inhibitors of specific enzymes, showing potential as therapeutic agents. One study highlighted the synthesis of derivatives acting as small molecule inhibitors with significant inhibitory activity, suggesting their potential in therapeutic applications (Yong-Jiang Xu et al., 2006).

Anticancer and Anti-inflammatory Properties

Research into pyrazolopyrimidine derivatives has revealed their anticancer and anti-inflammatory properties. Novel series of these derivatives were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, demonstrating the potential of such compounds in cancer and inflammation treatment (A. Rahmouni et al., 2016).

Optical Properties

The synthesis of novel pyrido[1,2-a]benzimidazole derivatives and their optical properties have been explored. These compounds exhibit significant absorbance and fluorescence spectra, indicating their potential use in materials chemistry and as fluorescence markers (Yan-qing Ge et al., 2011).

Coordination Polymers

The creation of coordination polymers using benzimidazole bridging ligands has been investigated, leading to the development of isomorphous two-dimensional coordination polymers with luminescent properties. Such materials could have applications in the development of new luminescent materials or sensors (Yue Zhang et al., 2013).

Orientations Futures

The future directions for “4-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide” and similar compounds could involve further exploration of their medicinal properties, given the promising bioactivity of imidazo[1,2-a]pyridines . Additionally, the development of more efficient synthesis methods, particularly those that are environmentally friendly, could be a focus .

Propriétés

IUPAC Name |

4-bromo-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrN3O/c1-14-3-2-12-25-13-19(24-20(14)25)15-6-10-18(11-7-15)23-21(26)16-4-8-17(22)9-5-16/h2-13H,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLEUFPPAUFRNAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

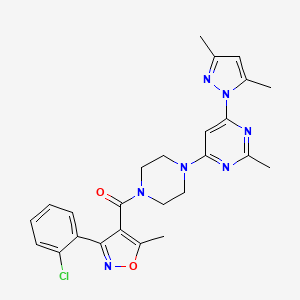

![Methyl (Z)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B2592784.png)

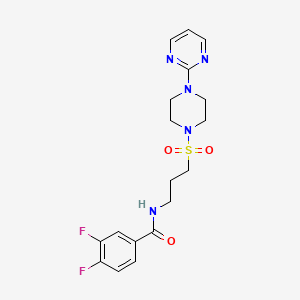

![1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2592792.png)

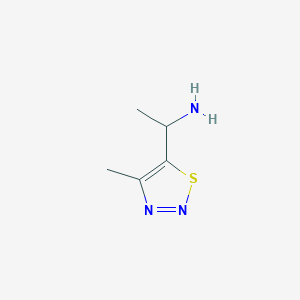

![7-(Tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2592797.png)

![(3-Chloro-5-fluorophenyl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2592799.png)

![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2592800.png)